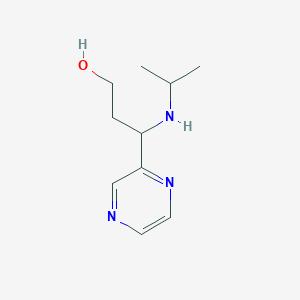
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is a chemical compound that features a pyrazine ring and an isopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the propanol backbone: This step may involve nucleophilic substitution reactions.
Introduction of the isopropylamino group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under certain conditions.
Substitution: The isopropylamino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action for 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-3-(pyrazin-2-yl)propan-1-ol: Similar structure but with an aminomethyl group instead of an isopropylamino group.
3-(Isopropylamino)-3-(pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is unique due to the specific combination of the pyrazine ring and the isopropylamino group, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-(propan-2-ylamino)-3-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8(2)13-9(3-6-14)10-7-11-4-5-12-10/h4-5,7-9,13-14H,3,6H2,1-2H3 |
Clé InChI |
ZFBZLCCHYOPCQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCO)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


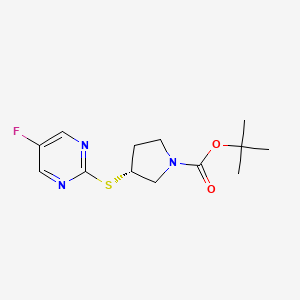
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
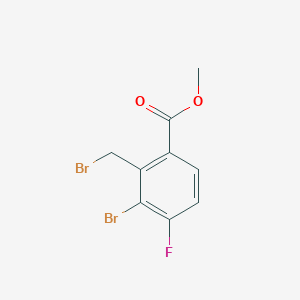
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
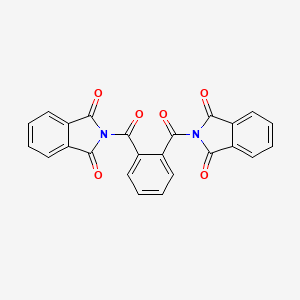
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
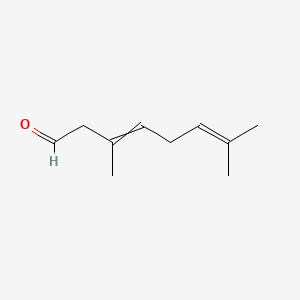
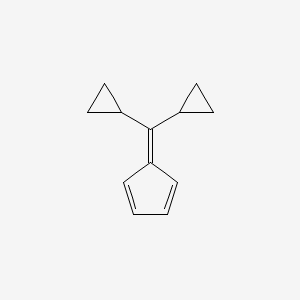
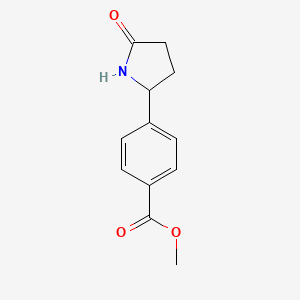
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)

